molecular formula C7H9ClN2O B3197665 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde CAS No. 1006458-85-0

4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3197665
CAS No.: 1006458-85-0
M. Wt: 172.61 g/mol
InChI Key: JRNAGQAYZUFHOS-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms and three carbon atoms in its ring. wikipedia.orgbritannica.comresearchgate.net First named and synthesized by German chemist Ludwig Knorr in 1883, pyrazoles have become a cornerstone in organic and medicinal chemistry. wikipedia.orgslideshare.nethilarispublisher.com The pyrazole nucleus is a versatile scaffold found in a wide array of synthetic compounds, and more rarely, in natural products, such as 1-pyrazolyl-alanine, which was first isolated from watermelon seeds in 1959. wikipedia.org

The synthesis of the pyrazole ring can be achieved through several methods, most notably the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) and the condensation of 1,3-diketones with hydrazine, a classic method known as the Knorr-type reaction. wikipedia.orgnih.gov These synthetic routes allow for the creation of a diverse library of substituted pyrazoles.

Derivatives of pyrazole are of profound commercial and scientific interest due to their extensive range of biological activities. rsc.orgglobalresearchonline.net They form the core of numerous pharmaceutical drugs, including the anti-inflammatory agent celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. wikipedia.org Furthermore, pyrazole moieties are integral to many agrochemicals, serving as effective fungicides, insecticides, and herbicides. wikipedia.org The broad spectrum of pharmacological properties associated with pyrazole derivatives includes antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant activities, making them a privileged scaffold in drug discovery. globalresearchonline.netnih.govacademicstrive.comekb.eg

Table 1: General Properties of the Pyrazole Core

PropertyDescription
Chemical FormulaC3H4N2
StructureFive-membered aromatic ring with two adjacent nitrogen atoms. wikipedia.orgbritannica.com
ClassHeterocyclic, Azole
Key Synthetic MethodsReaction of 1,3-dicarbonyl compounds with hydrazine (Knorr synthesis); Cycloaddition reactions. wikipedia.orgnih.gov
SignificanceCore structure in many pharmaceuticals and agrochemicals. wikipedia.orgrsc.orgglobalresearchonline.net

The Role of Carbaldehyde Functionality in Pyrazole Scaffolds

The introduction of a carbaldehyde (-CHO) group onto the pyrazole ring significantly enhances its synthetic utility, transforming the simple heterocycle into a versatile building block for more complex molecules. researchgate.netbohrium.com Pyrazole carbaldehydes, particularly those substituted at the C-3 or C-5 positions, are key intermediates in the synthesis of a multitude of biologically active compounds and fused heterocyclic systems. researchgate.netumich.edu

The Vilsmeier-Haack reaction is a preeminent method for introducing a formyl (carbaldehyde) group onto a pyrazole ring, typically by treating a suitable pyrazole precursor or a hydrazone with a Vilsmeier reagent (e.g., a mixture of phosphorus oxychloride and dimethylformamide). vulcanchem.comresearchgate.netnih.govsemanticscholar.org The aldehyde functionality is highly reactive and can participate in a wide range of chemical transformations, including:

Condensation Reactions: Reacting with active methylene (B1212753) compounds to form chalcones and other intermediates. umich.edu

Reductive Amination: Serving as a precursor for the synthesis of various amine derivatives. researchgate.net

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other functionalized pyrazoles. umich.edu

Cyclization Reactions: Acting as an electrophilic site to facilitate the construction of new rings fused to the pyrazole core. mdpi.com

Derivatives synthesized from pyrazole carbaldehydes have demonstrated a wide array of valuable biological properties, including anti-inflammatory, antimicrobial, antiproliferative, and anticancer activities. researchgate.netnih.govresearchgate.net This underscores the strategic importance of the carbaldehyde group as a handle for molecular elaboration in medicinal chemistry. bohrium.com

Structural Context of 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde within the Pyrazole Family

The compound this compound is a polysubstituted pyrazole derivative whose structure is precisely described by its IUPAC name. vulcanchem.com It belongs to the family of pyrazole carbaldehydes, which are valued as synthetic intermediates.

The key structural features are:

A Pyrazole Core: The central five-membered heterocyclic ring.

A Propyl Group at Position 1: An alkyl group (-CH₂CH₂CH₃) is attached to one of the nitrogen atoms, which can influence the molecule's lipophilicity and steric properties.

A Carbaldehyde Group at Position 3: This aldehyde functionality is the primary site of reactivity, making the compound a useful precursor for further chemical synthesis. researchgate.netbohrium.com

A Chlorine Atom at Position 4: The presence of a halogen atom, specifically chlorine, imparts significant electronic effects. As an electron-withdrawing group, the chlorine atom influences the electron density distribution of the pyrazole ring and can affect the reactivity of the adjacent carbaldehyde group. vulcanchem.com Halogenated pyrazoles are of particular interest as they often exhibit distinct biological activities and can serve as sites for cross-coupling reactions. researchgate.net

This specific combination of substituents places this compound as a tailored building block, likely designed for the synthesis of targeted bioactive molecules in the pharmaceutical or agrochemical sectors. chemimpex.com Its structure is a deliberate convergence of a stable heterocyclic core, a reactive functional group for elaboration, and substituents that modulate its physicochemical properties.

Table 2: Structural Features of this compound

PositionSubstituentFunctional Role
1 (N-1)Propyl (-C3H7)Alkyl group, influences solubility and steric profile.
3 (C-3)Carbaldehyde (-CHO)Key reactive site for synthetic modification. researchgate.netbohrium.com
4 (C-4)Chloro (-Cl)Electron-withdrawing group, influences ring electronics and reactivity; potential site for cross-coupling. vulcanchem.com
CorePyrazole RingAromatic heterocyclic scaffold known for biological activity. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNAGQAYZUFHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Chloro 1 Propyl 1h Pyrazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The carbaldehyde group (-CHO) attached to the pyrazole (B372694) ring is a primary site for nucleophilic attack and condensation reactions. Its electrophilic carbon atom readily reacts with various nucleophiles, and the adjacent pyrazole ring influences its reactivity through electronic effects. This functional group is pivotal for molecular elaboration, allowing for the construction of diverse molecular architectures.

Condensation reactions are fundamental to the chemical utility of pyrazole-carbaldehydes. These reactions involve the addition of a nucleophile to the carbonyl carbon, typically followed by the elimination of a water molecule, leading to the formation of a new carbon-nitrogen or carbon-carbon double bond.

The reaction of pyrazole-carbaldehydes with primary amines is a common method for synthesizing Schiff bases, also known as imines. rdd.edu.iqresearchgate.net This condensation reaction typically proceeds by the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate which then dehydrates to yield the imine. rdd.edu.iq These reactions are foundational in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net For instance, pyrazole-4-carbaldehydes have been condensed with a range of aromatic and heteroaryl amines to produce novel Schiff bases. ijpsr.comekb.eg The resulting azomethine group (-CH=N-) is a key structural feature in many biologically active molecules. researchgate.net

Table 1: Examples of Schiff Base Formation from Analogous Pyrazole-Carbaldehydes
Pyrazole-Carbaldehyde ReactantAmine ReactantProduct TypeReference
3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeVarious aromatic aminesSubstituted Schiff Bases ijpsr.com
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydep-methyl aniline, m-chloro aniline, etc.Substituted Schiff Bases ekb.eg
3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehydeAromatic and heteroaryl aminesSchiff Bases with extended conjugation researchgate.net

Pyrazole-carbaldehydes readily undergo Knoevenagel and Claisen-Schmidt type condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). umich.edunih.gov These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond. For example, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile (B47326) in the presence of piperidine (B6355638) yields 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile. ekb.eg Similarly, reactions with substituted acetophenones lead to the formation of pyrazolyl-substituted chalcones (α,β-unsaturated ketones). umich.edu These products are valuable intermediates for the synthesis of various heterocyclic systems like pyridines and pyrimidines. umich.eduekb.eg

Table 2: Condensation Reactions with Active Methylene Compounds
Pyrazole-Carbaldehyde ReactantActive Methylene CompoundCatalyst/ConditionsProduct TypeReference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesMethyl ketonesBase catalystDiaryl pyrazolylpropenones (Chalcones) umich.edu
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidine/Ethanol (B145695)Methylene derivative ekb.eg
5-Aminopyrazole-4-carbaldehydesMalononitrile, CyanoacetamideAlcoholic KOHPyrazolo[3,4-b]pyridines umich.edu

Beyond simple Schiff base formation, reactions with amines can lead to more complex structures. For instance, a one-pot synthesis involving a pyrazole-carbaldehyde, an arylamine, and a methyl ketone can produce pyrazolyl-benzo[f]quinolines through a sequence of imine formation, addition, and cyclocondensation. umich.edu

Reactions with hydrazine (B178648) and its derivatives are particularly important, leading to the formation of hydrazones. Pyrazole-4-carbaldehyde-N,N-dimethylhydrazones can be prepared by the condensation of the corresponding aldehyde with N,N-dimethylhydrazine. umich.edu These hydrazones can serve as precursors for further synthetic modifications. umich.eduresearchgate.net The reaction of pyrazole aldehydes with hydrazine hydrate (B1144303) itself can lead to the formation of azines or can be a step in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles. umich.edu

The carbaldehyde group is readily susceptible to both oxidation and reduction, providing pathways to other important functional groups such as carboxylic acids and alcohols, respectively.

The aldehyde functionality of pyrazole-carbaldehydes can be easily oxidized to a carboxylic acid group. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective for this transformation. For example, 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has been successfully oxidized to the corresponding pyrazole-4-carboxylic acid using potassium permanganate. umich.edu This carboxylic acid can then be readily converted into its corresponding ester, for instance, by reaction with an alcohol like ethanol in an acidic medium. umich.edu This two-step sequence provides a reliable route from pyrazole-carbaldehydes to pyrazole-carboxylic acid esters, which are themselves valuable synthetic intermediates.

Table 3: Oxidation and Esterification of a Pyrazole-Carbaldehyde Analog
Starting MaterialReagent(s)Intermediate ProductFinal ProductReference
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde1. KMnO₄ 2. Ethanol, H⁺5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acidEthyl 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate umich.edu

Oxidation and Reduction Pathways

Reduction to Alcohols

The aldehyde functional group at the C3 position of 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde is susceptible to reduction to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, converting the carbonyl group into a hydroxymethyl group. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this purpose. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature.

The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon of the aldehyde's carbonyl group. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol, (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol. This reaction is generally high-yielding and chemoselective, as NaBH₄ is mild enough not to reduce other functional groups that might be present on the pyrazole ring under standard conditions.

Table 1: Reduction of this compound

Reactant Reagent Solvent Product

Reactivity of the Pyrazole Ring

The reactivity of the pyrazole ring in this compound is significantly influenced by the electronic properties of its substituents: the N-propyl group, the C4-chloro atom, and the C3-carbaldehyde group. These substituents modulate the electron density of the ring and direct the outcome of various transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyrazole ring of this compound is challenging due to the electronic nature of the existing substituents. scribd.com In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. scribd.com However, in the title compound, this position is already substituted with a chlorine atom.

The remaining open position for substitution is C5. The reactivity of this position is governed by the cumulative electronic effects of the other groups:

N1-Propyl Group: An alkyl group, which is weakly activating and directs electrophiles to the ortho (C5) and para (C3) positions.

C3-Carbaldehyde Group: A strong electron-withdrawing and deactivating group. It strongly reduces the nucleophilicity of the entire ring.

C4-Chloro Group: A halogen, which is deactivating via its inductive effect but ortho- and para-directing due to resonance. It directs to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group

The chloro group at the C4 position of the pyrazole ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the pyrazole ring itself, which is further amplified by the powerful electron-withdrawing carbaldehyde group at the adjacent C3 position. These groups stabilize the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction. nih.govnih.gov

A variety of nucleophiles can displace the chloride ion, including amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines in the presence of a base can lead to the formation of 4-aminopyrazole derivatives. Similarly, treatment with sodium alkoxides would yield 4-alkoxypyrazoles. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent.

Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

The C4-chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Sonogashira Coupling: This reaction involves the coupling of the 4-chloropyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is a powerful tool for synthesizing 4-alkynylpyrazole derivatives. While aryl iodides and bromides are more reactive, activated aryl chlorides can participate effectively in Sonogashira couplings. The resulting 4-alkynyl-1-propyl-1H-pyrazole-3-carbaldehydes are versatile intermediates for further transformations, such as intramolecular cyclizations. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It allows for the coupling of the 4-chloropyrazole with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst with a specialized bulky phosphine (B1218219) ligand and a strong base. This methodology provides a direct route to synthesize various 4-amino-1-propyl-1H-pyrazole-3-carbaldehyde derivatives, which are valuable scaffolds in medicinal chemistry. The choice of ligand and reaction conditions is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 2: Examples of Buchwald-Hartwig Amination Conditions for 4-Halopyrazoles

Amine Substrate Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Piperidine Pd(dba)₂ / tBuDavePhos KOBu-t Xylene 90 60 mdpi.com
Benzylamine Pd(dba)₂ / tBuDavePhos KOBu-t Xylene 90 72 mdpi.com

Cyclization Reactions to Form Fused Heterocycles

This compound and its derivatives obtained from cross-coupling reactions are excellent precursors for synthesizing fused heterocyclic systems. The ortho-positioning of the aldehyde and a newly introduced reactive group at C4 facilitates intramolecular cyclization reactions. For example, a 4-alkynylpyrazole synthesized via a Sonogashira coupling can undergo intramolecular cyclization upon treatment with ammonia (B1221849) or primary amines to yield pyrazolo[4,3-c]pyridines. scribd.com

Formation of Pyrano[2,3-c]pyrazoles

The aldehyde functionality of this compound makes it a suitable component in multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov This synthesis is typically a one-pot reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a pyrazolone (B3327878) derivative in the presence of a catalyst. umich.edumdpi.com

The reaction proceeds through an initial Knoevenagel condensation between the pyrazole-3-carbaldehyde and malononitrile, followed by a Michael addition of the pyrazolone to the resulting arylidene-malononitrile intermediate. A subsequent intramolecular cyclization and tautomerization yield the final pyrano[2,3-c]pyrazole product. Various catalysts, including basic catalysts like piperidine or eco-friendly catalysts, can be employed to promote this transformation. nih.gov

Table 3: Catalysts for the Synthesis of Pyrano[2,3-c]pyrazoles

Aldehyde Component Other Reactants Catalyst Solvent Outcome Reference
Aromatic Aldehyde Ethyl acetoacetate, Hydrazine, Malononitrile Taurine Water High Yields (85-92%) nih.gov
Aromatic Aldehyde Ethyl acetoacetate, Hydrazine, Malononitrile Piperidine Water High Yields (85-93%) nih.gov
Formation of Pyrazolo[4,3-c]pyridines

The synthesis of pyrazolo[4,3-c]pyridines from this compound can be envisioned through a multi-step synthetic sequence. While specific literature detailing this exact transformation is scarce, a plausible route involves the reaction of the carbaldehyde with a suitable nitrogen-containing nucleophile, followed by an intramolecular cyclization.

One potential pathway involves the condensation of the aldehyde with an amine to form a Schiff base, which can then undergo an intramolecular cyclization reaction. For instance, reaction with a primary amine would yield an imine intermediate. Subsequent intramolecular nucleophilic attack of a suitably positioned atom on the pyrazole ring, potentially facilitated by the displacement of the chloro group, would lead to the formation of the fused pyridine (B92270) ring.

Another approach could involve a condensation reaction with an active methylene compound containing a nitrogen functionality. For example, reaction with a compound of the type NC-CH2-C(=O)NH2 in the presence of a base could lead to a Knoevenagel condensation product. Subsequent intramolecular cyclization via attack of the amide nitrogen onto the pyrazole ring, with concomitant elimination of the chloro group, would afford the desired pyrazolo[4,3-c]pyridine scaffold. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the reaction towards the desired product.

Mechanistic Studies of Key Transformations

The reactivity of this compound is governed by established mechanistic principles of organic chemistry. Understanding these mechanisms is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Insights into Vilsmeier-Haack Mechanism

The synthesis of this compound itself is often achieved via a Vilsmeier-Haack reaction on the corresponding 1-propyl-1H-pyrazol-4-one precursor. The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) organic-chemistry.orgresearchgate.net.

The mechanism commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion researchgate.net. The 1-propyl-pyrazole substrate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack is directed to the electron-rich C4 position of the pyrazole ring. The subsequent intermediate undergoes elimination to restore the aromaticity of the pyrazole ring, yielding an iminium salt. In the final step, hydrolysis of the iminium salt furnishes the carbaldehyde group at the C3 position, while the chloro group is introduced at the C4 position, affording this compound. The presence of the N-propyl group influences the electron density of the pyrazole ring, thereby affecting the rate and regioselectivity of the Vilsmeier-Haack reaction.

Mechanistic Pathways of Cross-Coupling Reactions

The chloro substituent at the C4 position of this compound renders it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination nih.gov. The cycle begins with the oxidative addition of the 4-chloropyrazole derivative to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and can be influenced by the nature of the palladium catalyst and the ligands. Subsequently, in the presence of a base, transmetalation occurs, where the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the chloride. The final step is reductive elimination, where the two organic fragments are coupled to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle news-medical.netmusechem.com. The electron-withdrawing nature of the carbaldehyde group on the pyrazole ring can influence the rate of oxidative addition.

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving a palladium catalyst wikipedia.orglibretexts.org. The cycle initiates with the oxidative addition of the 4-chloropyrazole to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination from this complex to form the C-N bond of the aminated product and regenerate the palladium(0) catalyst wikipedia.orglibretexts.org. The choice of ligand is crucial in this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.

Role of Catalysts and Solvents in Reaction Outcomes

The success and selectivity of the aforementioned transformations are highly dependent on the judicious choice of catalysts and solvents.

Catalysts: In palladium-catalyzed cross-coupling reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand, plays a pivotal role. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control the selectivity of the reaction. For Suzuki-Miyaura couplings of chloropyrazoles, phosphine-based ligands such as those from the Buchwald and Hartwig research groups are often employed to facilitate the oxidative addition of the C-Cl bond nih.govrsc.org. Similarly, in Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are known to promote the crucial reductive elimination step wikipedia.orgnih.gov. The specific choice of ligand can be optimized to achieve high yields and minimize side reactions.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde is dominated by absorptions corresponding to its key functional groups.

Aldehyde Group: The most prominent feature is a strong, sharp absorption band arising from the C=O stretching vibration, which is expected to appear around 1665-1700 cm⁻¹. vulcanchem.commdpi.com The presence of the aldehyde is further confirmed by two weaker C-H stretching bands typically found near 2850 cm⁻¹ and 2750 cm⁻¹.

Pyrazole (B372694) Moiety: The pyrazole ring gives rise to several characteristic bands. C=N and C=C ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. nih.gov Studies on similar pyrazole derivatives have identified ring-related absorptions in the ranges of 1402–1420 cm⁻¹ and 1071–1189 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H (Propyl) Stretch 2870-2960 Medium-Strong
Aldehyde C-H Stretch ~2850, ~2750 Weak
Aldehyde C=O Stretch 1665-1700 Strong, Sharp
Pyrazole Ring C=C, C=N Stretch 1400-1600 Medium-Strong
Pyrazole Ring Ring Vibrations 1070-1420 Medium
C-Cl Stretch 550-850 Medium-Strong

Note: Values are based on typical ranges for the specified functional groups. vulcanchem.commdpi.comnih.govorgchemboulder.comlibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a synthesized compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₉ClN₂O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a molecular ion peak [M+H]⁺ and a sodium adduct [M+Na]⁺.

Table 1: Theoretical HRMS Data for C₇H₉ClN₂O An interactive table detailing the expected high-resolution mass spectrometry data for the title compound.

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ C₇H₁₀ClN₂O⁺ 173.0476

Analysis of the fragmentation pattern in mass spectrometry provides valuable insights into the compound's structure. By observing the m/z of fragment ions, it is possible to deduce the connectivity of atoms and functional groups. While specific experimental data for this compound is not detailed in the provided sources, a plausible fragmentation pattern can be predicted based on its structure.

Upon ionization, the molecule would likely undergo characteristic cleavages. Common fragmentation pathways would include the loss of the propyl side chain, the formyl group, and the chlorine atom. The stability of the pyrazole ring suggests it would likely remain intact in several of the major fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for C₇H₉ClN₂O An interactive table showing potential fragments and their corresponding mass-to-charge ratios.

Fragment Lost Resulting Ion Formula Predicted m/z
H C₇H₈ClN₂O⁺ 171.0
CHO C₆H₉ClN₂⁺ 144.0
C₃H₇ C₄H₂ClN₂O⁺ 130.0
Cl C₇H₉N₂O⁺ 137.1

X-ray Crystallography for Solid-State Structure Determination

While pyrazole itself can exhibit tautomerism, in N1-substituted pyrazoles like the title compound, this is fixed. However, tautomerism involving the carbaldehyde functional group (a keto-enol type) is theoretically possible, though typically the keto form is significantly more stable for aldehydes. Spectroscopic and crystallographic studies on related pyrazolone (B3327878) derivatives are often used to investigate keto-enol tautomerization.

Conformational analysis via X-ray crystallography reveals the spatial orientation of the substituents relative to the pyrazole ring. In analogous structures, such as 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring and the adjacent phenyl rings are not coplanar. For instance, the dihedral angle between the pyrazole and phenyl rings was found to be 7.93 (7)°. Similarly, in 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms significant dihedral angles with its substituents. It is therefore expected that the propyl and carbaldehyde groups of this compound would also be rotated out of the plane of the central pyrazole ring.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. In pyrazole derivatives, hydrogen bonding and other weak interactions play a crucial role in stabilizing the crystal structure.

Studies on the closely related 4-chloro-1H-pyrazole reveal that its structure displays intermolecular N—H⋯N hydrogen bonding, leading to the formation of a trimeric molecular assembly. Although the N1-propyl substitution in the title compound precludes this specific N-H based interaction, other interactions are expected to dominate its crystal packing. In various substituted chloro-pyrazole carbaldehydes, weak intermolecular C—H⋯O interactions involving the aldehyde group are commonly observed. For example, in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, these interactions, along with short Cl⋯N contacts of 3.046 (2) Å, define the crystal packing. Furthermore, π–π stacking interactions between pyrazole rings can contribute to the stability of the crystal structure. In more complex analogs, these interactions can generate extensive three-dimensional networks.

Table 3: Mentioned Compounds

Compound Name
This compound
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
4-chloro-1H-pyrazole
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost. nih.govresearchgate.netkfupm.edu.sa Studies on analogous pyrazole compounds have demonstrated that DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), provide optimized geometrical parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.govkfupm.edu.satandfonline.com

DFT calculations also allow for the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's stability. nih.gov In similar pyrazole-hydrazone derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.38 to 5.75 eV. nih.gov

ParameterDescriptionPredicted Significance for 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde
Optimized GeometryCalculation of bond lengths, bond angles, and dihedral angles for the lowest energy structure.Provides a precise 3D model of the molecule. Expected to show a planar pyrazole ring with specific orientations of the propyl and carbaldehyde groups.
Electronic PropertiesDetermination of dipole moment, ionization potential, and electron affinity.Helps in understanding the molecule's polarity and its behavior in electric fields.
HOMO/LUMO AnalysisVisualization of the frontier molecular orbitals and calculation of the energy gap.Identifies the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), predicting reactivity sites.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to identify electrophilic and nucleophilic sites.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the prediction of intermolecular interactions.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can offer higher accuracy for certain properties, such as the treatment of electron correlation effects. nih.gov

For substituted pyrazoles, ab initio calculations have been used to evaluate substituent effects on tautomerism and electronic structure. nih.gov In the case of "this compound," ab initio methods could be employed to:

Accurately calculate the energies of different conformers.

Investigate the electronic effects of the chloro, propyl, and carbaldehyde substituents on the pyrazole ring's aromaticity.

Provide benchmark data to validate the results obtained from less computationally intensive DFT methods.

The presence of the flexible propyl group at the N1 position introduces conformational complexity to "this compound." Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers for rotation around single bonds. bohrium.com

Theoretical calculations can map the potential energy surface (PES) by systematically rotating the dihedral angles associated with the propyl and carbaldehyde groups. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its ability to interact with biological targets. bohrium.com For instance, studies on other substituted pyrazoles have shown that the orientation of substituents can be influenced by intramolecular interactions, which in turn stabilizes certain conformations. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control selectivity. nih.gov

The pyrazole ring is an aromatic system that can undergo electrophilic substitution. mdpi.com Computational studies on the parent pyrazole molecule show that electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgscribd.com However, in "this compound," this position is already occupied by a chlorine atom.

Therefore, computational methods can be used to predict the outcome of electrophilic substitution on this substituted ring. By modeling the reaction pathways for electrophilic attack at the remaining C5 position, as well as potential reactions involving the substituents, it is possible to determine the most likely products. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and potential products.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

For example, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring, typically at the C4 position. vulcanchem.comumich.edumdpi.com Computational studies can model the mechanism of this reaction, involving the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the pyrazole.

Predicting the reactivity and regioselectivity of a molecule is a key application of computational chemistry. For "this compound," several factors influence where and how it will react. The presence of two different nitrogen atoms (a pyridine-like N2 and a pyrrole-like N1, which is substituted) and multiple functional groups offers various potential reaction sites. nih.govnih.gov

Computational approaches can predict regioselectivity by analyzing:

Electron Density Distribution: DFT calculations can determine the partial atomic charges on each atom. The N2 atom is generally the most basic and nucleophilic site in N-substituted pyrazoles, making it prone to protonation or alkylation. nih.gov

Frontier Molecular Orbitals (FMOs): The shape and location of the HOMO indicate the sites most susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. nih.gov

Fukui Functions: These are reactivity indices derived from DFT that can more quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The aldehyde group at C3 is a site for nucleophilic addition and condensation reactions. vulcanchem.comumich.edu The chlorine atom at C4 can potentially be replaced via nucleophilic aromatic substitution, although such reactions are generally difficult on electron-rich aromatic rings unless activated by strong electron-withdrawing groups. Computational modeling can assess the energy barriers for these different potential reactions, thereby predicting the most favorable reaction pathways and products. This predictive power is invaluable for designing efficient synthetic routes to novel derivatives. nih.govmdpi.com

Molecular SitePredicted Reactivity TypeControlling FactorsExample Reactions
Aldehyde Carbon (C=O)ElectrophilicPolarization of the carbonyl group.Nucleophilic addition (e.g., Grignard reagents, amines), Condensation (e.g., with active methylene (B1212753) compounds). vulcanchem.com
Pyridine-like Nitrogen (N2)Nucleophilic / BasicLone pair of electrons.Protonation, Alkylation, Coordination to metal centers. nih.gov
Pyrazole Ring (C5)Susceptible to Electrophilic AttackAromatic character, though deactivated by electron-withdrawing groups.Halogenation, Nitration (under harsh conditions). scribd.com
Chloro-substituted Carbon (C4)Susceptible to Nucleophilic SubstitutionActivation by adjacent electron-withdrawing groups.Substitution by strong nucleophiles (potential for SNAr mechanism).

Spectroscopic Property Simulations

Computational simulations are a powerful tool for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. For pyrazole derivatives, Density Functional Theory (DFT) is a commonly employed method for these simulations.

Predicting NMR Chemical Shifts and Coupling Constants

For instance, studies on pyrazole and its substituted derivatives have shown that theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at a specific level of theory, such as B3LYP with a basis set like 6-311+G**, and the results are often compared with experimental values to validate the computational model. The predicted chemical shifts for similar pyrazole structures can provide an educated estimation for the chemical shifts of this compound.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazole Moiety (based on related compounds) This table presents hypothetical data based on computational studies of similar pyrazole derivatives to illustrate the type of information generated from spectroscopic property simulations. Actual values for this compound would require a dedicated computational study.

AtomPredicted Chemical Shift (ppm)
H (pyrazole ring)7.5 - 8.5
H (aldehyde)9.5 - 10.5
H (propyl chain)0.9 - 4.2
C (pyrazole ring)110 - 150
C (aldehyde)185 - 195
C (propyl chain)11 - 55

Simulating Vibrational Spectra

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another significant application of computational chemistry. These simulations help in the assignment of vibrational modes observed in experimental spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the molecule.

Studies on pyrazole and its derivatives have demonstrated a good correlation between the calculated and experimental vibrational frequencies. nih.gov These computational analyses can predict the frequencies of key functional groups, such as the C=O stretching of the carbaldehyde group and the various vibrations of the pyrazole ring. For example, in a study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations were used to determine the optimized molecular crystal structure and perform infrared vibration analysis. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of a Substituted Pyrazole Carbaldehyde (based on related compounds) This table presents hypothetical data based on computational studies of similar pyrazole derivatives to illustrate the type of information generated from spectroscopic property simulations. Actual values for this compound would require a dedicated computational study.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch (aldehyde)1680 - 1720
C=N stretch (pyrazole ring)1550 - 1620
C-Cl stretch700 - 800
N-N stretch (pyrazole ring)900 - 1000

Molecular Modeling and Docking Studies (Excluding Biological Efficacy/Target Binding)

Molecular modeling and docking studies are not limited to biological applications and can be effectively used in materials science and probe design. These computational techniques can predict the binding modes and affinities of pyrazole derivatives with various non-biological targets.

Ligand-Protein Interaction Profiling (Non-biological application context, e.g., for materials or probe design)

In the context of materials and probe design, ligand-protein interaction profiling can be adapted to model the interaction of pyrazole derivatives with metal ions or surfaces. This is particularly relevant for the development of chemosensors and novel materials.

For instance, pyrazole-based compounds have been investigated as fluorescent chemosensors for the detection of metal ions. researchgate.netnih.govnih.gov Computational studies, including DFT and molecular docking, can be employed to understand the binding mechanism between the pyrazole derivative and the metal ion. These studies can predict the geometry of the complex formed and the electronic changes that lead to a fluorescent response. A study on a pyrazoline derivative for the selective detection of Cd²⁺ ions utilized DFT calculations to investigate the electronic and spectral characteristics of the sensor-ion complex. nih.gov

Similarly, in the field of materials science, computational modeling can be used to predict the properties of pyrazole-based azo dyes. nih.govresearchgate.net DFT calculations can help in understanding the electronic structure and UV-VIS spectra of these dyes, which is crucial for their application as coloring materials. nih.govresearchgate.net These theoretical studies can guide the design of new pyrazole derivatives with desired optical properties for use in paints and coatings. nih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science

4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde as a Synthetic Building Block

As a synthetic intermediate, this compound is prized for its reactivity, which allows for extensive chemical modifications. The aldehyde group serves as a key handle for condensation and addition reactions, while the chlorinated pyrazole (B372694) ring provides a site for further functionalization, making it a foundational component in organic synthesis.

The aldehyde functionality is a gateway for constructing more elaborate heterocyclic frameworks through cyclocondensation reactions. Pyrazole carbaldehydes are well-documented precursors for a variety of fused and linked ring systems. umich.eduresearchgate.net The reactivity of the aldehyde group allows it to participate in reactions with compounds containing active methylene (B1212753) groups or other nucleophiles to build new rings onto the pyrazole scaffold. ekb.eg

For instance, pyrazole aldehydes are key starting materials in multicomponent reactions, which efficiently generate molecular complexity in a single step. nih.gov A common application is the synthesis of pyrano[2,3-c]pyrazoles through reactions involving a β-ketoester like ethyl acetoacetate, malononitrile (B47326), and a hydrazine (B178648) source. nih.gov Similarly, it can be used to create pyrazolyl-thiazolidinone derivatives by reacting with mercaptoacetic acid and various amines. researchgate.net These reactions highlight the compound's role in accessing diverse and complex chemical matter.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole Aldehydes

Starting Pyrazole Aldehyde Type Reagents Resulting Heterocyclic System
Generic Pyrazole-4-carbaldehyde Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate (B1144303) Pyrano[2,3-c]pyrazole nih.gov
1,3-Diphenylpyrazole-4-carboxaldehyde Malononitrile, Thiol Derivatives, Triethylamine Penta-substituted Pyridine (B92270) ekb.eg

Beyond forming complex ring systems, this compound serves as an intermediate for a wide array of functional molecules. The aldehyde group readily undergoes condensation reactions with hydrazines and amines to form hydrazones and Schiff bases, respectively. ekb.egvulcanchem.com These derivatives are not just simple modifications; they are often crucial intermediates for synthesizing molecules with specific biological or material properties. nih.gov

The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole carbaldehydes, underscores their importance as versatile scaffolds in creating materials for applications like solar cells and organic light-emitting diodes (OLEDs). mdpi.com The stability and reactivity of the pyrazole core make it an attractive building block for researchers aiming to develop novel compounds in medicinal chemistry and materials science. chemimpex.comresearchgate.net

Role in Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group make this compound an excellent candidate for ligand design in coordination chemistry. Pyrazole-based ligands are widely used due to their diverse coordination modes and ability to form stable complexes with a variety of metal ions. researchgate.net

Pyrazole carbaldehydes are typically modified to create more effective chelating ligands. A common strategy involves converting the aldehyde into a Schiff base by reacting it with an amine. The resulting imine nitrogen, along with the pyrazole ring nitrogens, can coordinate to metal centers, forming stable mono- or polynuclear complexes. researchgate.net This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The synthesis of cobalt, nickel, copper, and zinc complexes with Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde demonstrates this principle. wisdomlib.org These complexes often exhibit interesting spectroscopic, thermal, and fluorescence properties. wisdomlib.org

Metal complexes derived from pyrazole-based ligands have shown significant promise in catalysis. The structure of the ligand can influence the catalytic activity of the metal center. For example, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to act as bifunctional catalysts, exhibiting excellent activity for the oxygen evolution reaction (OER). rsc.org While this example uses a carboxylic acid derivative, the underlying principle of using the pyrazole scaffold to support a catalytically active metal center is directly applicable. The ability to systematically modify the substituents on the pyrazole ring (such as the chloro and propyl groups) allows for the tuning of the catalyst's performance for specific chemical transformations.

Potential in Agrochemical Development

The pyrazole scaffold is a well-established "privileged structure" in agrochemical research, appearing in numerous commercial herbicides, insecticides, and fungicides. chemimpex.comresearchgate.net The versatility of this compound makes it an important intermediate in the synthesis of new agrochemical candidates. chemimpex.com

Its functional groups allow for the introduction of various pharmacophores to explore structure-activity relationships. The aldehyde can be converted into a range of other functional groups or used to link the pyrazole core to other molecular fragments, enabling the systematic development of compounds for crop protection. chemimpex.com Research has shown that pyrazole derivatives are used in the formulation of herbicides and fungicides, highlighting the importance of intermediates like this compound in this field. nih.govchemimpex.com The compound serves as a key building block for creating tailored molecules aimed at enhancing crop protection and yield. chemimpex.com

Applications in Material Science

The pyrazole scaffold is not only vital in life sciences but also shows significant promise in the field of materials science. Its derivatives are being explored for the creation of novel materials with specific optical and functional properties. researchgate.netchemimpex.com

Substituted pyrazoles are recognized for their unique photophysical properties, including high fluorescence quantum yields and notable solvatochromic behavior. nih.gov While the basic pyrazole ring itself is not fluorescent, appropriate substitutions can yield highly luminescent compounds. nih.gov Pyrazole-4-carbaldehydes, synthesized through methods like the Vilsmeier-Haack reaction, serve as versatile scaffolds for creating fluorescent sensors. mdpi.com

Furthermore, these pyrazole derivatives are instrumental in the synthesis of materials for advanced optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The ability to tune the electronic properties of the pyrazole ring through chemical modification makes these compounds attractive candidates for developing new organic materials for the electronics industry. nih.gov

The application of pyrazole derivatives extends to the development of other functional materials, including specialized polymers and coatings. chemimpex.com The reactivity and stability of the pyrazole structure make it an excellent building block for creating novel polymers. chemimpex.com For example, pyrazole-based coordination polymers have been synthesized by reacting pyrazole with metal carboxylates, forming complex one-dimensional or three-dimensional structures. researchgate.netacs.org Such materials are of interest for their potential applications in catalysis, gas storage, and molecular sensing. The versatility of the pyrazole core continues to make it a subject of intensive research for creating next-generation functional materials. mdpi.com

Applications of Pyrazole Derivatives in Material Science

Application AreaSpecific UseKey Structural FeatureReference
OptoelectronicsOrganic Light-Emitting Diodes (OLEDs), Solar CellsVersatile scaffold from pyrazole-4-carbaldehydes mdpi.com
SensorsFluorescent ChemosensorsSubstituted pyrazole ring system nih.govmdpi.com
PolymersCoordination PolymersPyrazole as a ligand for metal ions researchgate.netacs.org
CoatingsDevelopment of novel coatingsUnique chemical properties of the pyrazole ring chemimpex.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While classical methods such as the Vilsmeier-Haack reaction provide a reliable route to pyrazole-3-carbaldehydes, future research should focus on developing more sustainable and efficient synthetic strategies. umich.eduresearchgate.net The Vilsmeier-Haack reaction, which involves the formylation of hydrazones using reagents like phosphorus oxychloride and dimethylformamide, is a foundational method for introducing the aldehyde group onto the pyrazole (B372694) ring. researchgate.netnih.gov However, the exploration of alternative pathways could offer significant advantages in terms of atom economy, reduced waste, and milder reaction conditions.

Future synthetic explorations could include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would enable the rapid assembly of the core pyrazole structure with the desired substituents from simple precursors. nih.gov This approach enhances efficiency by reducing the number of synthetic steps and purification processes.

Flow Chemistry: Implementing continuous flow synthesis could improve reaction control, safety, and scalability. This is particularly relevant for potentially hazardous reactions and allows for precise optimization of parameters like temperature, pressure, and reaction time.

Catalytic C-H Formylation: Investigating transition-metal-catalyzed C-H formylation directly on a pre-formed 4-chloro-1-propyl-1H-pyrazole ring would be a highly atom-economical approach, avoiding the multi-step nature of traditional named reactions.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic Strategy Current Method (Vilsmeier-Haack) Future Direction (Multicomponent Reaction)
Number of Steps Multiple steps (hydrazone formation, formylation) Typically one pot
Atom Economy Moderate High
Precursors Substituted hydrazones, POCl₃, DMF Simple aldehydes, hydrazines, β-ketoesters nih.gov
Scalability Established but can be challenging Potentially high, especially with flow chemistry
Environmental Impact Uses stoichiometric and often harsh reagents Can be designed with catalytic systems and greener solvents

Advanced Functionalization Strategies

The molecular architecture of 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde presents multiple reactive sites for advanced functionalization. Future research will likely focus on selectively modifying these sites to generate a diverse library of derivatives.

Key areas for functionalization include:

The Aldehyde Group: Beyond standard condensation reactions, the aldehyde can be a linchpin for more complex transformations, including its use in multicomponent reactions to build fused heterocyclic systems. umich.edunih.gov

The Chlorine Atom: The chloro substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic modification of the electronic properties of the pyrazole ring.

C5-H Bond Activation: Direct C-H functionalization at the C5 position of the pyrazole ring is a powerful strategy for introducing substituents without the need for pre-functionalized starting materials. rsc.org Research into regioselective rhodium or palladium-catalyzed C-H activation could yield novel derivatives. rsc.org

Electrooxidative Functionalization: This emerging technique offers a reagent-free method for creating new bonds. Exploring the electrooxidative coupling of the pyrazole core with various nucleophiles could provide an environmentally friendly route to new compounds. nih.gov

Deeper Mechanistic Understanding of Complex Reactions

A thorough mechanistic understanding of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While general mechanisms for pyrazole synthesis and functionalization are known, subtle electronic and steric effects from the specific substituents can significantly alter reaction pathways. ijraset.com

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of reaction intermediates can provide a clear picture of the reaction mechanism. nih.gov

Understand Catalyst Behavior: For transition-metal-catalyzed reactions, investigating the catalyst's oxidation states, coordination environment, and the nature of the active catalytic species is essential. rsc.orgresearchgate.net Studies on metal-mediated N-N bond formation, for instance, have revealed complex oxidation-induced coupling pathways that could be relevant to novel synthetic routes. nih.govrsc.orgumn.edu

Probe Regioselectivity: Mechanistic studies can explain the regioselectivity observed in functionalization reactions, such as C-H activation or electrophilic substitution, allowing for the rational control of product formation.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of novel molecules and reactions. nih.govnih.gov This integrated approach can accelerate the discovery process and reduce the reliance on empirical trial-and-error methods. eurasianjournals.com

Future directions in this area include:

Predictive Modeling: Employing Density Functional Theory (DFT) and other quantum mechanical methods to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.commdpi.com This can guide the selection of reaction conditions and predict the feasibility of new transformations.

Mechanism Simulation: Computational modeling can be used to map out entire reaction energy profiles, identify transition states, and corroborate experimentally observed mechanisms. researchgate.net This is particularly valuable for understanding complex, multi-step catalytic cycles. researchgate.net

In Silico Screening: For the development of new functional materials or molecules with specific properties, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.govnih.gov This integrated approach has been successfully used to design pyrazole derivatives for specific targets. nih.gov

Table 2: Application of Computational Methods in Pyrazole Research

Computational Technique Application Research Goal
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and spectroscopic properties eurasianjournals.commdpi.com Predict reactivity, confirm structures, and elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulation of the dynamic behavior and conformational space of molecules eurasianjournals.com Understand molecular flexibility and interactions with other molecules or materials.
Quantitative Structure-Activity Relationship (QSAR) Development of statistical models linking chemical structure to properties nih.gov Rational design of new derivatives with enhanced or targeted properties.
Molecular Docking Prediction of binding modes and affinities to target sites nih.govfrontiersin.org Design of molecules with specific interaction capabilities.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing formyl groups into heterocycles. For example, 1-aryl-5-chloro-3-methylpyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) . Key variables include temperature (typically 60–80°C), stoichiometry of POCl₃, and reaction time (4–6 hours). Lower yields may result from incomplete chlorination or side reactions, which can be mitigated by controlled reagent addition and inert atmospheres.

Q. How should solubility and storage conditions be optimized for this compound in lab settings?

Experimental protocols suggest dissolving the compound in DMSO or DMF due to its limited aqueous solubility. Stock solutions (e.g., 10 mM in DMSO) should be stored at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month) . Heating to 37°C with sonication improves solubility . Avoid repeated freeze-thaw cycles to prevent degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and propyl chain (δ 0.8–1.6 ppm for CH₃, δ 1.2–1.8 ppm for CH₂) .
  • FT-IR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.06 for C₇H₉ClN₂O) .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) impact biological activity or reactivity?

Replacing the propyl group with aryl or trifluoromethyl groups alters electronic and steric properties, influencing pharmacological activity. For instance, 5-chloro-1-methyl-3-(trifluoromethyl) analogs show enhanced metabolic stability due to the electron-withdrawing CF₃ group . Substituent effects can be modeled computationally (e.g., DFT for charge distribution) before synthesis .

Q. What crystallographic data are available for related pyrazole-carbaldehydes, and how do they inform molecular packing?

Crystal structures (e.g., 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde) reveal triclinic systems (space group P1) with intermolecular C–H···O hydrogen bonds stabilizing the lattice. Bond lengths (C=O: ~1.22 Å) and angles (N–C–Cl: ~120°) align with sp² hybridization . Such data aid in co-crystal engineering for improved solubility.

Q. How can conflicting spectral or analytical data be resolved during structural validation?

  • Contradictory melting points : Cross-check with DSC analysis to distinguish polymorphs.
  • Unexpected NMR splitting : Use 2D NMR (COSY, HSQC) to assign coupling patterns, especially if rotamers exist due to the propyl chain .
  • Mass spec anomalies : Employ high-resolution MS (HRMS) to differentiate isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) .

Q. What strategies are effective for regioselective functionalization of the pyrazole ring?

  • Nucleophilic aromatic substitution : React 4-chloro derivatives with phenols under basic conditions (K₂CO₃, DMF, 80°C) to replace Cl with aryloxy groups .
  • Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/heteroaryl groups at the 4-position .

Q. How does the compound behave under catalytic hydrogenation or oxidation conditions?

  • Hydrogenation : The aldehyde group may reduce to CH₂OH (using H₂/Pd-C), while the pyrazole ring typically remains intact.
  • Oxidation : MnO₂ can oxidize allylic alcohols (if present) without affecting the aldehyde .

Methodological Notes

  • Controlled synthesis : Monitor reaction progress via TLC (eluent: EtOAc/hexane 3:7) to minimize byproducts .
  • Crystallization : Use ethanol/water mixtures for recrystallization to obtain high-purity single crystals for XRD .
  • Safety : Handle POCl₃ and DMF in a fume hood; both are moisture-sensitive and toxic .

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Reactant of Route 1
4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.